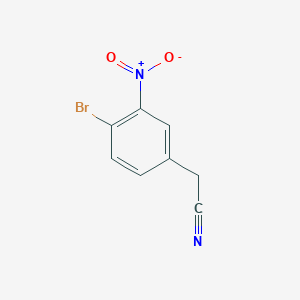
2-(4-Bromo-3-nitrophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-nitrophenyl)acetonitrile: is a chemical compound with the following structural formula:
C8H5BrN2O2
It consists of a benzene ring substituted with a bromine atom, a nitro group, and a cyano group. The compound is of interest due to its diverse applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 2-(4-Bromo-3-nitrophenyl)acetonitrile involves the nitration of benzyl cyanide. Here’s a step-by-step procedure:
Nitration of Benzyl Cyanide:
Industrial Production:: Industrial-scale production methods may vary, but the synthetic route remains consistent.
Analyse Chemischer Reaktionen
2-(4-Bromo-3-nitrophenyl)acetonitrile can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: Reduction of the nitro group can yield the corresponding amino compound.
Other Transformations: Depending on reaction conditions, it may undergo additional transformations.
Common reagents include reducing agents (such as hydrogen gas over a catalyst) and nucleophiles (such as amines).
Major products formed from these reactions include substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-nitrophenyl)acetonitrile finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and polymers.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-(4-Bromo-3-nitrophenyl)acetonitrile is unique in its substitution pattern, similar compounds include:
2-(2-Bromo-4-nitrophenyl)acetonitrile: (CAS: 543683-48-3)
2-(3-Bromo-4-nitrophenyl)acetonitrile: (CAS: 124840-60-4)
4-Bromo-2-methyl-1-nitrobenzene: (CAS: 52414-98-9)
These compounds share common features but differ in substituent positions. Researchers explore their distinct properties and applications.
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
2-(4-bromo-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 |
InChI-Schlüssel |
UGPBJGWBPLUSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


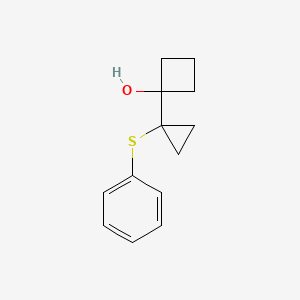

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)

![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
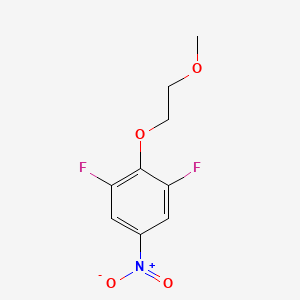
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
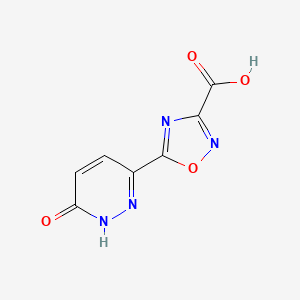


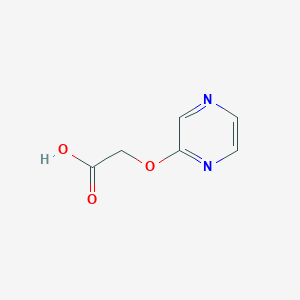
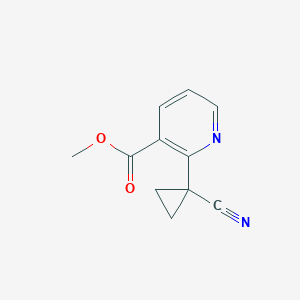
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)
